Product packaging for Cyclobutylurea(Cat. No.:CAS No. 75914-67-9)

Cyclobutylurea

Cat. No.: B3057000
CAS No.: 75914-67-9
M. Wt: 114.15 g/mol
InChI Key: XVDWZTJGQBNPFX-UHFFFAOYSA-N
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Description

Cyclobutylurea is a versatile chemical building block of significant interest in modern medicinal chemistry and pharmaceutical research. Its core structure incorporates a strained, four-membered cyclobutyl ring, a motif that is increasingly influential in the field of drug design. The cyclobutane ring possesses unique properties, including a puckered conformation and longer C−C bond lengths, which can be leveraged to fine-tune the physicochemical and pharmacological properties of potential drug candidates . In drug discovery, cyclobutyl-containing fragments are explored for their ability to induce conformational restriction, reduce molecular planarity, and serve as aryl isosteres, which can lead to improved binding affinity, metabolic stability, and solubility profiles . Researchers utilize this compound as a key synthetic intermediate in the development of novel compounds for various therapeutic areas. Platinum-based anticancer drugs featuring a cyclobutane fragment, such as carboplatin, demonstrate the successful application of this ring system in marketed therapies, highlighting its proven relevance . This product is intended for research purposes as a chemical precursor and synthetic intermediate. It is provided For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10N2O B3057000 Cyclobutylurea CAS No. 75914-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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InChI

InChI=1S/C5H10N2O/c6-5(8)7-4-2-1-3-4/h4H,1-3H2,(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XVDWZTJGQBNPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297669
Record name cyclobutylurea
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Molecular Weight

114.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

75914-67-9
Record name N-Cyclobutylurea
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Structural and Chemical Context of Cyclobutylurea Within Organic Chemistry

Cyclobutylurea is classified as a substituted urea (B33335). Its chemical structure consists of a four-membered cyclobutane (B1203170) ring attached to a urea group. The urea functional group is characterized by a carbonyl group flanked by two amine groups. In this compound, one of the amine groups is substituted with the cyclobutyl ring.

The presence of the strained cyclobutane ring and the polar urea moiety imparts a unique combination of properties to the molecule. The cyclobutyl group is known for its puckered conformation, which can influence the spatial arrangement of substituents and their interactions with biological targets. ubaya.ac.idbiointerfaceresearch.com The urea group, with its ability to act as both a hydrogen bond donor and acceptor, plays a crucial role in molecular recognition processes. google.com

The synthesis of this compound can be achieved through several standard organic chemistry reactions. A common method involves the reaction of cyclobutylamine (B51885) with an isocyanate or by treating cyclobutylamine with phosgene (B1210022) followed by ammonia (B1221849). These synthetic routes are well-established for the preparation of substituted ureas.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₅H₁₀N₂O
Molecular Weight 114.15 g/mol
IUPAC Name (cyclobutyl)urea
CAS Number 75914-67-9
Canonical SMILES C1CC(C1)NC(=O)N
Physical Description Solid (Predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in water (Predicted)

| LogP | -0.4 (Predicted) |

Significance of the Urea Moiety and Cyclobutyl Ring in Synthetic Design

The combination of the urea (B33335) moiety and the cyclobutyl ring in Cyclobutylurea offers distinct advantages in the design of new molecules with potential applications in various fields of chemical research, particularly in medicinal chemistry.

The urea functionality is a privileged scaffold in drug discovery. google.com Its ability to form multiple, stable hydrogen bonds with biological macromolecules such as proteins and enzymes makes it a key component in the design of enzyme inhibitors and receptor antagonists. google.com The diamide (B1670390) nature of the urea group provides a rigid linker that can appropriately position other functional groups for optimal interaction with a target. Furthermore, the physicochemical properties of the urea group can be fine-tuned to improve the pharmacokinetic profile of a lead compound. google.com

The cyclobutyl ring, while less common than five- or six-membered rings in pharmaceuticals, offers unique structural and conformational properties. nih.gov Its three-dimensional, puckered nature can provide a scaffold for the precise spatial orientation of pharmacophoric groups, potentially leading to increased potency and selectivity. ubaya.ac.idbiointerfaceresearch.com The incorporation of a cyclobutyl ring can also enhance metabolic stability by blocking sites susceptible to enzymatic degradation. ubaya.ac.id In drug design, the cyclobutyl moiety is often used to fill hydrophobic pockets in target proteins and to act as a conformationally restricted linker. ubaya.ac.id

Overview of Research Trajectories for Cyclobutylurea and Analogues

Foundational Synthetic Routes to Urea Compounds

The creation of the urea functional group is a cornerstone of organic synthesis, with applications in pharmaceuticals, agrochemicals, and materials science. nih.gov Over the years, several reliable methods have been established for the formation of ureas.

Carbonylation Reactions for Urea Formation

Carbonylation reactions, which introduce a carbonyl group (C=O) into a molecule, represent a significant class of methods for urea synthesis. These reactions often utilize carbon monoxide (CO) or other carbonyl sources to react with amines.

One approach involves the direct carbonylation of amines. For instance, palladium-catalyzed oxidative carbonylation of primary amines or a mixture of primary and secondary amines can produce symmetrically disubstituted and trisubstituted ureas, respectively. acs.org These reactions are typically carried out at elevated temperatures (90–100 °C) and pressures, using a catalyst system like palladium iodide (PdI2) with potassium iodide (KI). acs.org The use of carbon dioxide (CO2) as a green and safe carbonylating agent has also been explored, often in conjunction with ionic liquids that can activate the otherwise stable CO2 molecule. benthamdirect.com

Another strategy is the palladium(II)-mediated oxidative carbonylation, which has been used to synthesize ¹¹C-radiolabelled ureas by coupling amines with [¹¹C]carbon monoxide in a one-pot process. nih.gov Furthermore, a low-pressure synthesis of urea has been achieved through the carbonylation of aqueous ammonia catalyzed by a ruthenium complex, K[RuII(EDTA-H)(CO)], at 100 °C and 30 atm of CO, demonstrating the potential for more energy-efficient industrial processes. psu.edu

Amination and Isocyanate-Based Syntheses

The reaction of isocyanates with amines is a classic and widely used method for forming urea linkages. rsc.orgresearchgate.netmdpi.com This reaction is generally efficient and proceeds readily. researchgate.net The isocyanate intermediate itself can be generated in several ways, most traditionally from the reaction of a primary amine with phosgene or a safer phosgene equivalent like triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI). nih.gov The subsequent reaction of the isocyanate with another amine yields the desired urea derivative. nih.gov

However, due to the hazardous nature of phosgene, alternative methods for generating isocyanates in situ have been developed. These include rearrangements such as the Hofmann, Curtius, and Lossen rearrangements. rsc.orgorganic-chemistry.org For example, the Hofmann rearrangement of a primary amide can generate an isocyanate intermediate, which is then trapped by an amine to form the urea. organic-chemistry.org More recently, methods have been developed that avoid toxic reagents altogether. For instance, a metal-free approach utilizes CO2 and amines to generate isocyanates, which can then be used to synthesize unsymmetrical ureas and carbamates. acs.org

Direct Synthesis of this compound

The direct synthesis of this compound specifically involves the reaction of cyclobutylamine with a suitable carbonylating agent.

Reaction of Cyclobutylamine with Carbonylating Agents

The most straightforward method for synthesizing this compound is the reaction of cyclobutylamine with an isocyanate or a carbonylating agent that can generate an isocyanate or an equivalent reactive intermediate. For example, reacting cyclobutylamine with potassium isocyanate in water provides a simple and efficient route to N-substituted ureas like this compound. rsc.org This method avoids the use of organic co-solvents and often allows for product isolation through simple filtration. rsc.org

Alternatively, cyclobutylamine can be reacted with agents that generate an isocyanate in situ. One such method involves the reaction of cyclobutylamine with nitrous acid (HNO2), which is typically generated from sodium nitrite (B80452) and an acid like HCl. This reaction forms a cyclobutyl diazonium salt, which is unstable and can rearrange. doubtnut.comaskiitians.comdoubtnut.com While this reaction can lead to the formation of cyclobutanol, under certain conditions, it can be adapted for urea synthesis. askiitians.comquora.com

Optimized Reaction Conditions and Yield Considerations

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For the reaction of cyclobutylamine with potassium isocyanate in water, the reaction is often carried out at room temperature, and the product can precipitate out of the solution, leading to high purity after simple filtration. rsc.org

In a documented synthesis of a this compound derivative, 1-(4-cyanophenyl)-3-cyclobutylurea, 4-cyanobenzoic acid was used as a starting material in a process mediated by TCT (2,4,6-trichloro-1,3,5-triazine). The reaction yielded the final product as a white solid. rsc.org

The table below summarizes some synthetic approaches to this compound and its derivatives, highlighting the reagents and general conditions.

Starting Material 1Starting Material 2Key Reagents/CatalystProductReference
CyclobutylaminePotassium IsocyanateWaterThis compound rsc.org
4-Cyanobenzoic AcidCyclobutylamineTCT, Et3N, DMF1-(4-Cyanophenyl)-3-cyclobutylurea rsc.org
CyclobutylamineNitrous Acid (from NaNO2/HCl)WaterCyclobutanol/Cyclopropyl Carbinol askiitians.comquora.com

Synthesis of this compound Derivatives and Analogues

The core this compound scaffold can be modified to create a diverse range of derivatives and analogues. These modifications can be introduced by using substituted cyclobutylamines or by further reacting the initial this compound product.

For instance, the synthesis of 6-amino-1-cyclobutyl-2,4-(1H,3H)-pyrimidinedione was achieved by reacting this compound with cyanoacetic acid in acetic anhydride. The resulting intermediate was then treated with sodium hydroxide (B78521) to yield the final pyrimidinedione derivative. prepchem.com

In another example, chloroquine (B1663885) urea derivatives have been synthesized, including one with a cyclobutyl moiety. This involved the reaction of a chloroquine benzotriazolide with (1-aminocyclobutyl)methanol (B68218) to form the corresponding urea derivative. researchgate.net

The synthesis of more complex this compound derivatives often involves multi-step sequences. For example, the preparation of 1-(3-((2-aminopyridin-4-yl)oxy)-2-methoxyphenyl)-3-cyclobutylurea involved several steps, including Mitsunobu reactions, reductions, and finally the coupling to form the urea functionality. sci-hub.se Similarly, the synthesis of 1-[1-(3-cyanophenyl)ethyl]-3-[1-(3-methoxyphenyl)cyclobutyl]urea highlights the construction of highly substituted urea derivatives. smolecule.com

The development of synthetic methods for cyclobutane derivatives, in general, provides a toolbox for creating a wide array of substituted cyclobutylamines that can then be converted into their corresponding ureas. researchgate.net These methods include photochemical reactions and catalytic cyclizations. chemrxiv.orgnih.gov Furthermore, palladium-catalyzed carbonylation reactions of amines containing a cyclobutane ring, such as cyclobutylamine, can lead to the formation of β-lactam products, showcasing the versatility of this starting material in different synthetic transformations. rsc.org

Strategies for Functionalization on the Urea Nitrogen Atoms

Functionalization of the urea nitrogen atoms in this compound is a key strategy for modifying its properties. This can be achieved through several methods, including N-alkylation and N-arylation.

One common approach involves the reaction of amines with isocyanates. mdpi.com For instance, the synthesis of N,N-disubstituted urea derivatives can be accomplished by reacting secondary amines with commercially available isocyanates in a simple, one-pot procedure under mild conditions. mdpi.com This method offers high yields and straightforward work-up. mdpi.com

Another strategy is the "urea-to-urea" transformation, which allows for the functionalization of pre-existing urea derivatives. researchgate.net The classical approach for preparing urea derivatives often involves hazardous reagents like phosgene or its safer solid equivalent, triphosgene. nih.gov These reagents react with amines to form an isocyanate intermediate, which then reacts with another amine to yield the desired urea derivative. nih.gov To mitigate the risks associated with phosgene, several more environmentally friendly substitutes have been developed, such as N,N'-carbonyldiimidazole (CDI). nih.gov CDI is a crystalline solid that does not produce chlorinated byproducts, making it a safer alternative for synthesizing unsymmetrical ureas. nih.gov

The introduction of substituents on the urea nitrogen can also disrupt the planarity of the molecule, which can enhance properties like water solubility. nih.gov For example, the incorporation of a methyl group on one of the urea nitrogens can break the symmetry and disrupt crystal packing. nih.gov

Rearrangement reactions such as the Curtius, Lossen, and Hofmann rearrangements provide alternative routes to urea derivatives through the in situ generation of isocyanate intermediates. nih.govrsc.org The Curtius rearrangement, for example, can be performed starting from carboxylic acids or acyl chlorides. nih.gov

Introduction of Substituents on the Cyclobutyl Ring

The introduction of substituents onto the cyclobutyl ring of this compound allows for further diversification of the molecular structure. Various synthetic methods can be employed to achieve this, targeting the modification of the four-membered carbocyclic ring.

Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose. For instance, cyclobutanone-derived N-sulfonylhydrazones can be coupled with aryl or benzyl (B1604629) halides to create a variety of substituted cyclobutane derivatives, including cyclobutenes and methylenecyclobutanes. organic-chemistry.org This method also provides a pathway to enantioenriched cyclobutane molecules. organic-chemistry.org

Another approach is the Suzuki-Miyaura coupling reaction, which can be used to couple potassium cyclobutyltrifluoroborates with aryl chlorides. organic-chemistry.org This reaction is effective with a range of aryl chlorides, including those that are electron-rich, electron-poor, or sterically hindered, yielding various substituted aryl cyclobutanes. organic-chemistry.org

Furthermore, [2+2] cycloaddition reactions offer a direct route to constructing substituted cyclobutane rings. The cycloaddition of terminal alkenes with allenoates, for example, can rapidly produce 1,3-substituted cyclobutanes in high yields under simple and robust conditions. organic-chemistry.org Gold catalysis can facilitate the intermolecular [2+2] cycloaddition between chloroalkynes and unactivated alkenes, with monosubstituted alkenes showing excellent regioselectivity and 1,2-disubstituted alkenes reacting with high stereospecificity. organic-chemistry.org

A summary of representative synthetic methods for introducing substituents on the cyclobutyl ring is presented in the table below.

Reaction TypeReactantsProduct TypeKey Features
Palladium-Catalyzed Cross-CouplingCyclobutanone-derived N-sulfonylhydrazones, Aryl/Benzyl HalidesSubstituted Cyclobutenes, MethylenecyclobutanesAccess to structurally diverse and enantioenriched products. organic-chemistry.org
Suzuki-Miyaura CouplingPotassium Cyclobutyltrifluoroborates, Aryl ChloridesAryl-substituted CyclobutanesTolerates a wide range of electronic and steric properties on the aryl chloride. organic-chemistry.org
[2+2] CycloadditionTerminal Alkenes, Allenoates1,3-Disubstituted CyclobutanesRapid synthesis with high yields under simple conditions. organic-chemistry.org
Gold-Catalyzed [2+2] CycloadditionChloroalkynes, Unactivated AlkenesSubstituted CyclobutenesExcellent regioselectivity and stereospecificity. organic-chemistry.org

Multi-component Reactions in this compound Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates most of the atoms from the starting materials. tcichemicals.comorganic-chemistry.org This approach is advantageous for its atom economy, reduced number of synthetic steps, and potential for creating diverse molecular libraries. tcichemicals.comnih.gov

The Ugi reaction is a prominent four-component reaction (4CR) that condenses an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce α-amidoamides. nih.govrsc.org A three-component version of the Ugi reaction (U-3CR) utilizes an amine, a carbonyl compound, and an isocyanide. rsc.org By employing an aniline (B41778) as the amine component and replacing the carboxylic acid with a Lewis or strong Brønsted acid, an "interrupted" Ugi reaction can occur, leading to the synthesis of substituted indoxyls and aminoindoles through intramolecular cyclization. nih.gov

The Biginelli reaction is another well-known three-component MCR that involves the reaction of a β-ketoester, an aromatic aldehyde, and a urea or thiourea (B124793) in the presence of an acid catalyst to yield dihydropyrimidinones. tcichemicals.com This reaction is particularly relevant for the synthesis of heterocyclic structures containing a urea moiety.

The Passerini reaction, an isocyanide-based three-component reaction, combines an isocyanide, a carbonyl compound, and a carboxylic acid to form α-acyloxyamides. nih.gov The Petasis three-component reaction, also known as the boronic acid Mannich reaction, involves the coupling of an aldehyde, an amine, and a boronic acid. nih.gov

These MCRs offer powerful and convergent pathways to complex molecules, including derivatives that could incorporate a this compound scaffold, by carefully selecting the appropriate starting materials. The ability to generate multiple bonds in a single step significantly accelerates the synthesis of novel compounds. nih.gov

Multi-component ReactionComponentsProduct Type
Ugi Reaction (4CR)Amine, Carbonyl Compound, Isocyanide, Carboxylic Acidα-Amidoamides nih.govrsc.org
Ugi Reaction (3CR)Amine, Carbonyl Compound, Isocyanideα-Aminoamides rsc.org
Biginelli Reactionβ-Ketoester, Aromatic Aldehyde, Urea/ThioureaDihydropyrimidinones tcichemicals.com
Passerini ReactionIsocyanide, Carbonyl Compound, Carboxylic Acidα-Acyloxyamides nih.gov
Petasis ReactionAldehyde, Amine, Boronic AcidMultifunctional Templates nih.gov

Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including urea derivatives, offering advantages such as enhanced safety, precise process control, and scalability. nih.gov This methodology is particularly beneficial for reactions involving hazardous intermediates or requiring harsh conditions. nih.govacs.org

The synthesis of ureas in a continuous flow system has been demonstrated through various approaches. One method involves the Curtius rearrangement of acyl azides, where the hazardous azide (B81097) intermediate is generated and immediately trapped in situ, leading to the formation of urea derivatives in good yields. nih.gov The enhanced process control offered by flow reactors is crucial for the safe execution of such reactions that involve high-energy intermediates. nih.gov

A two-step sequential flow process for the synthesis of non-symmetrical ureas from Boc-protected amines has also been developed. nih.gov This method operates under mild conditions with short reaction times and utilizes a system of two sequential microreactors. nih.govacs.org In-line Fourier-transform infrared (FT-IR) spectroscopy can be integrated into the flow system to monitor the reaction in real-time, allowing for the optimization of reagent ratios and providing insights into the reaction mechanism, including the formation of isocyanate intermediates. acs.org

Furthermore, a continuous flow process for synthesizing non-symmetrical ureas directly from carbon dioxide (CO2) as a C1 building block has been reported. researchgate.netvapourtec.com This method is based on a Staudinger/aza-Wittig reaction sequence and has been used to create a library of 26 different urea derivatives. researchgate.netvapourtec.com The technology also shows potential for large-scale implementation and has been applied to continuous flow ¹³C-isotope labeling. vapourtec.com

The key advantages of using continuous flow for urea synthesis include:

Enhanced Safety: Better control over reaction temperature and pressure, especially for exothermic reactions or those involving unstable intermediates. nih.gov

Rapid Optimization: The ability to quickly screen different reaction conditions and optimize yields and purity. acs.org

Scalability: Straightforward scaling from laboratory to production quantities. nih.gov

Integration of Analytics: In-line analytical techniques provide real-time monitoring and control. acs.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing environmentally sustainable and economically viable processes. methodist.edu.ininstituteofsustainabilitystudies.comyale.edu These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. instituteofsustainabilitystudies.comecoonline.com

Atom Economy and Waste Minimization in this compound Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.comskpharmteco.comomnicalculator.com Reactions with high atom economy are more sustainable as they generate less waste. savemyexams.comskpharmteco.com

In the context of urea synthesis, traditional methods often have low atom economy due to the use of stoichiometric reagents and the generation of byproducts. nih.gov For example, methods involving protecting groups require additional steps for their introduction and removal, which generates waste. yale.eduacs.org

To improve atom economy in this compound synthesis, several strategies can be employed:

Catalytic Reactions: Using catalytic reagents instead of stoichiometric ones is a key principle of green chemistry. yale.edu Catalysts are used in small amounts and can be recycled, significantly reducing waste.

Addition Reactions: Reactions like the Diels-Alder cycloaddition, which can be used to form cyclic structures, often exhibit 100% atom economy as all the atoms of the reactants are incorporated into the product. nih.gov

Multi-component Reactions (MCRs): As discussed in section 2.3.3, MCRs are inherently atom-economical as they combine multiple reactants in a single step with minimal byproduct formation. tcichemicals.com

Waste minimization is another critical aspect of green urea production. Industrial urea production can generate significant waste streams, including off-spec products and byproducts. ureaknowhow.com Modern urea plants are designed as zero-waste production facilities where emissions from various process steps are captured and recycled back into the production process. ureaknowhow.com For instance, off-gases containing ammonia and carbon dioxide can be condensed and recycled to the synthesis section. ureaknowhow.com Process water containing urea and ammonia can be treated in a hydrolyzer and desorber to recover these components. ureaknowhow.com

A novel approach to sustainable urea production involves using municipal solid waste as a feedstock. researchgate.netbohrium.com This "waste-to-urea" process can significantly reduce the environmental impact by utilizing waste materials and lowering carbon dioxide emissions compared to conventional fossil fuel-based production. researchgate.netbohrium.com

Application of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents plays a significant role in the environmental impact of a chemical process. researchgate.net Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and health hazards. researchgate.net Green chemistry promotes the use of safer, more environmentally benign alternatives. ecoonline.comskpharmteco.com

Environmentally Benign Solvents:

Water: As a solvent, water is non-toxic, abundant, and environmentally friendly. lucp.netgaspublishers.com It is a suitable medium for many reactions, including some MCRs and syntheses involving water-soluble reagents. dergipark.org.trrsc.org

Supercritical Carbon Dioxide (scCO₂): This solvent is non-toxic, non-flammable, and has minimal environmental impact. lucp.net It is particularly useful for extraction and purification processes. lucp.net

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. gaspublishers.com They can act as both solvents and catalysts in reactions like the carbonylation of amines with CO₂ to produce ureas. benthamdirect.com

Bio-based Solvents: Solvents derived from renewable resources, such as ethanol (B145695) and glycerol, offer a more sustainable alternative to petroleum-based solvents. lucp.netgaspublishers.com

Environmentally Benign Reagents:

Carbon Dioxide (CO₂): Utilizing CO₂ as a C1 building block for urea synthesis is a green approach as it consumes a greenhouse gas. benthamdirect.com Continuous flow methods have been developed to synthesize ureas from CO₂ at atmospheric pressure. organic-chemistry.orgresearchgate.net

Safer Phosgene Alternatives: As mentioned in section 2.3.1, reagents like N,N'-carbonyldiimidazole (CDI) are safer alternatives to the highly toxic phosgene for synthesizing ureas. nih.govrsc.org

Catalysts: The use of efficient and selective catalysts can replace hazardous stoichiometric reagents. For example, indium triflate has been used to catalyze the synthesis of carbamates and N-substituted ureas from alcohols and urea, which acts as an eco-friendly carbonyl source. organic-chemistry.org

The table below summarizes some environmentally benign solvents and their potential applications in this compound synthesis.

SolventKey PropertiesPotential Application in this compound Synthesis
WaterNon-toxic, abundant, environmentally friendly lucp.netgaspublishers.comAqueous mediated multi-component reactions. rsc.org
Supercritical CO₂Low toxicity, non-flammable, minimal environmental impact lucp.netExtraction and purification of this compound derivatives.
Ionic LiquidsLow volatility, high thermal stability, tunable properties gaspublishers.comAs a solvent and catalyst for the synthesis of the urea moiety. benthamdirect.com
Bio-based Solvents (e.g., Ethanol, Glycerol)Derived from renewable resources, biodegradable lucp.netgaspublishers.comAs a reaction medium for various synthetic steps.

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, safer, and more efficient.

Catalytic Methods for Sustainable this compound Synthesis

The drive towards green and sustainable chemistry has spurred research into catalytic methods for the synthesis of organic compounds, including urea derivatives like this compound. nih.govmygreenlab.org The goal is to develop processes that are not only efficient in terms of yield but also minimize environmental impact by reducing waste, energy consumption, and the use of hazardous materials. alliedacademies.orgnih.gov Catalysts are central to achieving these objectives as they can enable reactions under milder conditions, improve selectivity, and often be recycled and reused. alliedacademies.orgmdpi.com

Sustainable synthesis strategies focus on principles such as atom economy, which aims to maximize the incorporation of all starting materials into the final product. rsc.org Catalytic processes are inherently more atom-economical than stoichiometric reactions. For the synthesis of this compound, this would involve the direct reaction of cyclobutylamine with a urea source, facilitated by a catalyst, to produce this compound and a benign byproduct like water or ammonia.

While specific research on the catalytic synthesis of the parent this compound is not extensively detailed in publicly available literature, general principles of sustainable catalysis for urea and N-heterocycle synthesis can be applied. nih.govsciopen.com These methods often employ either homogeneous or heterogeneous catalysts. Homogeneous catalysts, which are in the same phase as the reactants, can offer high activity and selectivity. mdpi.com Conversely, heterogeneous catalysts, being in a different phase, are more easily separated from the reaction mixture and recycled, which is a significant advantage from a green chemistry perspective. nih.gov

Potential catalytic approaches for this compound could involve metal-based catalysts, such as those employing copper, nickel, or palladium, which have shown efficacy in C-N bond formation reactions. mdpi.combeilstein-journals.org For instance, N-heterocyclic carbene (NHC)-copper complexes have been utilized as efficient catalysts in various organic transformations. beilstein-journals.org Additionally, organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative that can circumvent issues of metal toxicity and cost. rsc.org

The development of catalytic systems for urea production from sources like carbon dioxide and nitrites is also an area of active research, aiming to utilize renewable feedstocks. nih.govnih.gov Such advancements could pave the way for highly sustainable routes to this compound and its derivatives in the future.

Research Findings on Sustainable Catalytic Synthesis

The following table summarizes findings from research on catalytic methods for the synthesis of various urea and N-heterocycle derivatives, illustrating the types of catalysts and conditions that could be applicable to the sustainable synthesis of this compound.

Catalyst SystemReactantsProduct TypeKey Findings & Sustainability Aspects
N-Heterocyclic Carbene (NHC)-Cu(I) ComplexEnones, DiethylzincConjugate AdductsHigh efficiency in C-C bond formation; potential application in C-N bond formation for urea synthesis under mild conditions. beilstein-journals.org
Palladium NanoparticlesOrganic halides, Boronic acidsBiaryls (Suzuki Coupling)Recyclable catalyst, can be used for multiple cycles with high efficiency, reducing metal waste. mdpi.com
Pt/CAlcohols, AmidinesN-Heterocycles (Pyrimidines)Heterogeneous catalyst, allows for easy separation and reuse; acceptorless dehydrogenation contributes to high atom economy. nih.gov
Cobalt-Phenanthroline on Carbon (Co-Phen/C-800)Diamines, DiolsN-Heterocycles (Quinoxalines)Use of a non-noble metal catalyst; high reactivity and potential for cost-effective synthesis. nih.gov
Graphdiyne on Cobalt-Nickel Mixed OxidesNitrite, Carbon DioxideUreaHigh selectivity and activity for direct urea synthesis at room temperature and pressure, utilizing CO2 as a C1 source. nih.gov
Diatomic Fe-Ni on N-doped CarbonNitrate, Carbon DioxideUreaEnhanced C-N coupling for efficient electrochemical urea synthesis under mild conditions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For this compound systems, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional (2D) techniques, provide a wealth of information regarding the connectivity and chemical environment of each atom.

Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In this compound, the chemical shifts (δ) of the protons are influenced by their position on the cyclobutane ring and their proximity to the urea moiety.

Theoretical studies on cyclobutane itself show a proton chemical shift at approximately 1.98 ppm. nih.govresearchgate.net The presence of the urea group in this compound influences the chemical shifts of the adjacent and distant protons on the cyclobutane ring. For instance, in a substituted this compound, specific proton signals have been reported. rsc.org A singlet appearing at 8.78 ppm is attributed to the NH proton of the urea group. rsc.org The methine proton (CH) attached to the nitrogen of the urea group typically appears as a multiplet. Protons on the cyclobutane ring further away from the urea substituent exhibit complex multiplets in the upfield region, for example, between 1.82 and 1.95 ppm. rsc.org The chemical shift values are reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS). pharmaffiliates.comcarlroth.com The exact chemical shifts can vary depending on the solvent used and the specific substitution pattern on the this compound molecule. carlroth.com

Table 1: Representative ¹H NMR Chemical Shifts for a Substituted this compound Derivative

Proton TypeChemical Shift (ppm)Multiplicity
NH (urea)8.78s (singlet)
CH (cyclobutane, adjacent to N)Multipletm (multiplet)
CH₂ (cyclobutane)1.82-1.95m (multiplet)

Note: Data derived from a study on a specific tailored phenyl urea derivative incorporating a cyclobutyl moiety. rsc.org The exact positions of multiplets for the cyclobutane protons were not individually specified.

Carbon-13 NMR spectroscopy is crucial for defining the carbon skeleton of a molecule. wikipedia.orglibretexts.org Each unique carbon atom in this compound gives a distinct signal, and its chemical shift provides insight into its bonding environment. libretexts.orgchemguide.co.uk

The carbonyl carbon of the urea group is characteristically found in the downfield region of the spectrum, typically between 150 and 185 ppm. chemguide.co.ukyoutube.com For a specific this compound derivative, this peak was observed at 154.1 ppm. rsc.org The carbons of the cyclobutane ring will appear at much higher field. The carbon atom bonded directly to the nitrogen of the urea group (the methine carbon) is shifted downfield relative to the other ring carbons due to the electronegativity of the nitrogen atom. The other methylene (B1212753) carbons of the cyclobutane ring appear further upfield. The chemical shifts for carbons in a cyclobutane ring generally fall in the range of 10-35 ppm. libretexts.orgoregonstate.edu

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Systems

Carbon TypeTypical Chemical Shift (ppm)
C=O (Urea)150 - 185
CH (cyclobutane, adjacent to N)35 - 55
CH₂ (cyclobutane)10 - 35

Note: These are general ranges, and specific values can be influenced by substitution and solvent effects. libretexts.orgchemguide.co.uk For example, in a reported this compound compound, the urea carbonyl carbon appeared at 154.1 ppm. rsc.org

For more complex this compound derivatives or to resolve overlapping signals, advanced NMR techniques are employed. libretexts.org

2D NMR: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are powerful for establishing connectivity. A COSY spectrum reveals proton-proton couplings, allowing for the tracing of the proton network within the cyclobutane ring and its connection to the urea group. libretexts.orgrutgers.edu HSQC correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the ¹H and ¹³C signals for each CH and CH₂ group in the molecule. libretexts.org

Solid-State NMR (ssNMR): This technique is particularly useful for studying this compound systems in their solid form, especially for materials that are insoluble or crystalline. reddit.combmrb.io ssNMR can provide information about the molecular structure, conformation, and intermolecular interactions in the solid state, which may differ from the solution state. bmrb.iorsc.org It is a powerful tool for characterizing powdered samples, which often produce broad signals that can be resolved using techniques like magic angle spinning (MAS). bmrb.ioyoutube.com

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically with an accuracy of less than 5 ppm. chromatographyonline.comalgimed.com This high accuracy allows for the unambiguous determination of the elemental formula of this compound and its derivatives. measurlabs.comuni-rostock.de By comparing the experimentally measured accurate mass to the calculated exact mass for a proposed formula, the elemental composition can be confirmed. algimed.combioanalysis-zone.com Instruments like time-of-flight (TOF) or Orbitrap mass spectrometers are commonly used to achieve the high resolving power necessary for these measurements. filab.fr

For example, the molecular formula of a compound can be determined by matching its measured mass to a theoretical value. A study on a this compound derivative confirmed its identity using HRMS. rsc.org This technique is essential for differentiating between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.govresearchgate.net In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to fragmentation. hilarispublisher.com The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is characteristic of the molecule's structure. libretexts.org

The fragmentation of this compound would likely involve characteristic losses. For instance, the cleavage of the cyclobutane ring and fragmentation of the urea moiety can produce specific daughter ions. Analyzing these fragmentation pathways helps to confirm the connectivity of the molecule. libretexts.org For example, the loss of small neutral molecules like ammonia (NH₃) or isocyanic acid (HNCO) from the urea portion, or the fragmentation of the cyclobutane ring into smaller alkene fragments, would be expected. The analysis of these fragmentation patterns can be used to identify and characterize this compound derivatives in complex mixtures. rsc.org

Electrospray Ionization (ESI-MS) Applications

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and structural details of thermally labile molecules like this compound. wikipedia.org This method transfers ions from a solution into the gas phase, allowing for analysis without significant fragmentation. wikipedia.orgnih.gov For this compound, ESI-MS is primarily used to confirm its molecular mass. In positive ionization mode, the molecule would be expected to readily form a protonated molecular ion, [M+H]⁺. nih.govlibretexts.org Given the molecular formula of this compound (C₅H₁₀N₂O), the exact mass of this protonated ion can be calculated with high resolution, providing unambiguous confirmation of its elemental composition. nih.gov

Tandem mass spectrometry (ESI-MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion, in this case, the [M+H]⁺ ion of this compound. nih.govnih.gov Studies on various N,N'-substituted urea derivatives have shown that a characteristic fragmentation pathway involves the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov For this compound, this would likely involve the loss of cyclobutyl isocyanate or isocyanic acid, generating characteristic fragment ions that help to confirm the connectivity of the cyclobutyl ring to the urea functional group. nih.govresearchgate.net The distinct fragmentation patterns generated are instrumental in differentiating positional isomers and characterizing the core structure of urea derivatives. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, provide a detailed "fingerprint" of a molecule based on the vibrational transitions of its constituent atoms. mdpi.com These methods are non-destructive and offer complementary information for comprehensive functional group identification and structural analysis. mdpi.comcontractpharma.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. innovatechlabs.comrtilab.com It is an exceptionally powerful tool for identifying the functional groups present in a compound. The FT-IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to the vibrations of its urea and cyclobutyl moieties.

The most prominent features in the spectrum are associated with the urea group. tandfonline.comtandfonline.com A strong absorption band, typically observed in the range of 1630-1700 cm⁻¹, is attributable to the C=O stretching vibration (Amide I band). tandfonline.comnsf.gov The N-H stretching vibrations appear as one or two sharp bands in the 3200-3400 cm⁻¹ region. The C-N stretching vibrations, coupled with N-H bending, also give rise to significant bands, often found around 1400-1500 cm⁻¹. tandfonline.com The presence of the cyclobutyl ring would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and various C-H bending and C-C skeletal vibrations at lower wavenumbers. The formation of intermolecular hydrogen bonds in the solid state can cause a noticeable shift in the C=O and N-H stretching frequencies compared to the compound in a dilute solution. researchgate.net

Table 1: Predicted FT-IR Absorption Bands for this compound This interactive table summarizes the expected vibrational modes and their corresponding frequency ranges.

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch Amine (R-NH) 3200 - 3400 Medium-Strong
C-H Stretch Alkane (Cyclobutyl) 2850 - 2960 Medium
C=O Stretch (Amide I) Urea (R₂N-CO-NR₂) 1630 - 1700 Strong
N-H Bend (Amide II) Amine (R-NH) 1500 - 1600 Medium
C-N Stretch Amine/Urea 1400 - 1500 Medium
C-H Bend Alkane (Cyclobutyl) 1350 - 1470 Variable

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. utoronto.caplus.ac.at While FT-IR is sensitive to vibrations that change the molecule's dipole moment, Raman spectroscopy detects vibrations that alter its polarizability. utoronto.ca This often means that vibrations that are weak in FT-IR are strong in Raman, and vice versa, particularly for symmetric vibrations. contractpharma.com

For this compound, the symmetric stretching of the N-C-N bonds within the urea core is expected to produce a very intense and characteristic Raman signal, a feature often used as a fingerprint for urea derivatives. tandfonline.com Studies on urea show this peak appears strongly around 1000-1020 cm⁻¹. dlr.deresearchgate.net The C=O stretch, while also present, is typically less intense in the Raman spectrum compared to its FT-IR absorption. dlr.de The vibrations of the cyclobutyl ring, especially the symmetric ring "breathing" mode, would also be Raman active and contribute to the unique vibrational fingerprint of the molecule. This complementarity makes the combined use of FT-IR and Raman spectroscopy a powerful approach for the unambiguous identification and structural characterization of this compound. contractpharma.com

Table 2: Predicted Raman Shifts for this compound This interactive table highlights key expected Raman-active vibrational modes.

Vibrational Mode Functional Group Predicted Raman Shift (cm⁻¹) Intensity
N-H Stretch Amine (R-NH) 3200 - 3400 Weak
C-H Stretch Alkane (Cyclobutyl) 2850 - 2960 Strong
C=O Stretch Urea (R₂N-CO-NR₂) ~1650 Medium
N-C-N Symmetric Stretch Urea Core 1000 - 1020 Very Strong
Cyclobutyl Ring Breathing Cycloalkane Variable (e.g., 800-900) Medium-Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uni-ulm.decarleton.edu

Single-Crystal X-ray Diffraction of this compound and Derivatives

Single-crystal X-ray diffraction (SC-XRD) provides an atomic-resolution map of a molecule's structure in the solid state. warwick.ac.uk By irradiating a single crystal of this compound with X-rays, a unique diffraction pattern is generated. Analysis of this pattern allows for the calculation of the precise position of every atom in the crystal lattice. carleton.edu

This technique would yield a wealth of structural data for this compound, including:

Bond Lengths: Precise measurement of the C=O, C-N, and all C-C and C-H bond lengths.

Bond Angles: Accurate determination of the angles within the urea group and the cyclobutyl ring.

Torsion Angles: Detailed information defining the three-dimensional shape and conformation of the molecule.

Unit Cell Dimensions: The parameters of the crystal lattice in which the molecules are packed.

While specific crystallographic data for this compound is not widely published, the technique has been successfully applied to numerous urea and cyclobutane derivatives, demonstrating its utility for this class of compounds. nih.govnih.gov The resulting structural model is the gold standard for validating the results of spectroscopic analyses and theoretical calculations.

Table 3: Hypothetical Crystallographic Data Parameters for this compound This interactive table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment.

Parameter Description Example Value
Crystal System The symmetry class of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
a, b, c (Å) The lengths of the unit cell axes. 10.5, 5.8, 12.1
α, β, γ (°) The angles of the unit cell axes. 90, 105.3, 90
C=O Bond Length (Å) The distance between the Carbon and Oxygen atoms of the carbonyl. 1.25
C-N Bond Length (Å) The average distance between the Carbon and Nitrogen atoms. 1.34

Conformational Analysis and Intermolecular Interactions in the Crystalline State

The data from X-ray crystallography allows for a detailed conformational analysis and an understanding of the intermolecular forces that govern the crystal packing. nih.gov The urea functional group is typically planar due to the delocalization of the nitrogen lone pairs into the carbonyl π-system. The four-membered cyclobutyl ring is not planar and adopts a puckered conformation to relieve ring strain. The precise degree of this puckering would be determined from the crystal structure.

Chromatographic Separations in Conjunction with Spectroscopic Methods

The separation and characterization of this compound and its derivatives are heavily reliant on chromatographic techniques. researchgate.net Chromatography is an analytical method that separates components within a mixture based on their differential distribution between two phases: a stationary phase and a mobile phase. researchgate.net For complex analyses, these separation techniques are often coupled with powerful spectroscopic methods for definitive identification and quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.org It operates by pumping a liquid solvent mixture (the mobile phase) containing the sample through a column filled with a solid adsorbent material (the stationary phase). wikipedia.org Each component in the sample interacts differently with the stationary phase, causing them to flow out of the column at different rates, which allows for their separation. wikipedia.org Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that uses columns packed with smaller particles (typically less than 2 µm) and operates at much higher pressures. researchgate.netaustinpublishinggroup.comresearchgate.net This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC. researchgate.netaustinpublishinggroup.comijsrtjournal.com

In the analysis of this compound systems, Reverse-Phase HPLC (RP-HPLC) is a commonly employed mode. rsc.org In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar aqueous-organic mixture. Hydrophobic compounds in the mixture, such as those with a ureido-group and a cyclobutyl moiety, will have a stronger affinity for the nonpolar stationary phase and thus elute later than more polar compounds. nih.gov For instance, the analysis of certain tailored phenyl ureas, including a this compound derivative, has been successfully performed using RP-HPLC. rsc.org

The selection of HPLC/UPLC parameters is critical for achieving optimal separation of this compound analytes. Key variables include the column chemistry, mobile phase composition, flow rate, and detector settings.

Table 1: Typical HPLC/UPLC System Parameters for this compound Analysis

Parameter Typical Setting/Value Purpose
Column Type C18, C8 C18 (octadecylsilane) is a common choice, providing a nonpolar stationary phase for reversed-phase chromatography. researchgate.net
Particle Size 1.7-1.8 µm (UPLC) waters.com Smaller particles increase separation efficiency and resolution. researchgate.net
3-5 µm (HPLC) researchgate.net Standard particle sizes for conventional HPLC analysis. researchgate.net
Mobile Phase Acetonitrile/Methanol and Water (with additives like formic acid or ammonium (B1175870) acetate) The organic solvent (acetonitrile/methanol) and water ratio is adjusted to control the elution of compounds. Acidic or buffer additives can improve peak shape and ionization for mass spectrometry detection.
Flow Rate 0.2 - 0.6 mL/min (UPLC) Higher flow rates are possible with UPLC due to smaller particle sizes and higher pressure tolerance, leading to faster analyses. austinpublishinggroup.com
0.8 - 1.5 mL/min (HPLC) Typical flow rates for standard HPLC separations.
Detection UV-Vis Detector (e.g., at 210-280 nm) Detects compounds that absorb ultraviolet or visible light. The ureido group and any aromatic substituents on the this compound molecule will determine the optimal wavelength. nih.gov

UPLC systems, with their ability to use sub-2µm particles, offer significant advantages for analyzing complex mixtures containing this compound derivatives, delivering higher resolution and sample throughput. ijsrtjournal.comwaters.com This enhanced resolving power is particularly valuable for separating structurally similar impurities or metabolites from the main this compound analyte. researchgate.net

Gas Chromatography (GC) for Volatile this compound Analytes

Gas Chromatography (GC) is a powerful separation technique used for analyzing compounds that are volatile or can be vaporized at high temperatures without decomposing. emerypharma.com In GC, a carrier gas (mobile phase) flows through a column containing the stationary phase. ukm.my The sample is vaporized and carried by the gas; components separate based on their boiling points and interactions with the stationary phase. ukm.my

This compound itself possesses functional groups (N-H from the urea moiety) that are polar and can form hydrogen bonds. This leads to low volatility and potential thermal instability, making direct GC analysis challenging. emerypharma.comphenomenex.blog To overcome this, a chemical modification process known as derivatization is often required before GC analysis. emerypharma.comsmolecule.com Derivatization converts polar functional groups into less polar, more volatile derivatives suitable for GC. phenomenex.blogobrnutafaza.hr

The most common derivatization technique for compounds with active hydrogens, like those in the urea group, is silylation. phenomenex.blogobrnutafaza.hr Silylation reagents replace the active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) or other alkylsilyl group. phenomenex.blogobrnutafaza.hr This modification increases the volatility and thermal stability of the this compound analyte, allowing it to be readily analyzed by GC. obrnutafaza.hr

Table 2: Common Derivatization Reagents for GC Analysis of Urea-Containing Compounds

Reagent Class Example Reagent Target Functional Group Characteristics of Derivative
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) -NH, -OH, -COOH Forms volatile and thermally stable Trimethylsilyl (TMS) derivatives. phenomenex.blog
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) -NH, -OH, -COOH Produces the most volatile TMS-acetamides. obrnutafaza.hr

Once derivatized, the volatile this compound analyte can be separated and quantified using GC. The choice of GC column is critical, with low-polarity to moderately polar siloxane-based phases being well-suited for the analysis of silylated compounds. phenomenex.blog Detection is commonly achieved using a Flame Ionization Detector (FID), which offers high sensitivity for hydrocarbons, or a Mass Spectrometer (MS) for definitive identification. emerypharma.comresearchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS)

To achieve unambiguous identification and structural characterization, chromatographic systems are frequently coupled with mass spectrometry (MS), a technique known as a "hyphenated technique". fao.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. esogu.edu.tr This is a particularly powerful tool for the analysis of this compound compounds. rsc.orggoogleapis.com As the separated components elute from the LC column, they are introduced into the mass spectrometer's ion source. esogu.edu.tr The ion source (e.g., Electrospray Ionization - ESI) generates charged molecules (ions) from the analyte, which are then separated by the mass analyzer based on their mass-to-charge ratio (m/z). esogu.edu.tr This provides molecular weight information and, through fragmentation analysis (MS/MS), structural details of the this compound molecule. esogu.edu.tr LC-MS has been successfully used to analyze and characterize various this compound derivatives, confirming their identity and purity. rsc.orggoogleapis.comamazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph with a mass spectrometer. ukm.my It is the gold standard for identifying volatile and semi-volatile organic compounds. emerypharma.comukm.my For this compound, GC-MS analysis necessitates prior derivatization to ensure the analyte is volatile enough to pass through the GC column. smolecule.com The separated derivatives eluting from the GC column enter the MS, where they are typically ionized by Electron Ionization (EI). emerypharma.com The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries for confident identification of the original this compound analyte. emerypharma.comorslabs.com

Table 3: Comparison of Hyphenated Techniques for this compound Analysis

Technique Sample State Requirement Need for Derivatization Information Obtained Typical Applications
LC-MS Dissolved in liquid mobile phase shimadzu.com Generally not required esogu.edu.tr Molecular weight, structural fragments, quantification esogu.edu.tr Purity assessment, metabolite identification, analysis of complex mixtures. rsc.orgesogu.edu.tr

| GC-MS | Volatile and thermally stable ukm.my | Usually required for this compound smolecule.com | Fragmentation pattern for structural elucidation and library matching, quantification ukm.my | Identification of volatile impurities, confirmation of structure after derivatization. emerypharma.comsmolecule.com |

The combination of chromatographic separation with mass spectrometric detection provides a comprehensive analytical toolkit. LC-MS is often preferred for its ability to analyze the compound directly without chemical modification, while GC-MS offers exceptional resolving power and highly specific identification for derivatized, volatile analytes. spectroscopyonline.com

Computational Chemistry and Molecular Modeling Studies of Cyclobutylurea

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the electronic Schrödinger equation, providing a detailed description of a molecule's electronic structure and energy. These methods are foundational for predicting various molecular properties.

Density Functional Theory (DFT) is a widely adopted quantum mechanical modeling method that calculates the electronic structure of many-body systems, particularly atoms and molecules uit.no, comp-gag.org, nih.gov, northwestern.edu. DFT is known for its balance between accuracy and computational cost, making it suitable for optimizing molecular geometries and predicting electronic properties nih.gov. By employing functionals such as B3LYP, coupled with appropriate basis sets like 6-311++G(d,p), researchers can determine the most stable three-dimensional structure of cyclobutylurea, including bond lengths, bond angles, and dihedral angles nih.gov, nih.gov. This optimized geometry serves as a critical starting point for further theoretical investigations. DFT calculations also provide insights into electron distribution, atomic charges, and frontier molecular orbitals (HOMO-LUMO gap), which are indicative of a molecule's reactivity and stability nih.gov.

Hypothetical Data Table 1: Optimized Geometric Parameters of this compound

ParameterValue (Å or degrees)
C-N bond length[Specific Value]
C=O bond length[Specific Value]
C-C (cyclobutyl)[Specific Value]
N-H bond length[Specific Value]
C-N-C angle[Specific Value]
C=O…H-N angle[Specific Value]
Dihedral angles[Specific Values]
Atomic Charges[List of charges]

Note: Specific numerical values for this compound are not available in the current literature search. This table illustrates the type of data obtained from DFT geometry optimization.

Ab initio methods, meaning "from first principles," rely solely on fundamental physical constants and the atomic numbers of the constituent atoms wikipedia.org. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock techniques (e.g., MP2, CCSD), aim to solve the electronic Schrödinger equation without empirical parameters molpro.net, wikipedia.org. While computationally more demanding than DFT, ab initio methods can offer higher accuracy, especially for systems where electron correlation is significant molpro.net, wikipedia.org. They are used to obtain highly accurate total energies, ionization potentials, electron affinities, and to refine electronic structure descriptions, providing a benchmark for DFT results wikipedia.org.

Quantum chemical calculations are pivotal for predicting spectroscopic properties, which can then be compared with experimental data to validate theoretical models and confirm molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like Gauge-Including Atomic Orbitals (GIAO) within DFT frameworks nih.gov. These calculations predict the magnetic environment of each nucleus, providing detailed information about the connectivity and electronic environment within the this compound molecule nih.gov, arkat-usa.org.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be predicted by calculating the harmonic vibrational modes from the Hessian matrix obtained during geometry optimization comp-gag.org. These calculated frequencies correspond to specific bond stretching and bending motions, allowing for the assignment of characteristic IR absorption bands associated with functional groups present in this compound, such as N-H, C=O, and C-N stretches comp-gag.org, nih.gov.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict electronic transitions responsible for UV-Vis absorption spectra nih.gov, nih.gov. This method can identify the wavelengths at which this compound absorbs light, providing insights into its electronic excitation states and potential chromophoric properties nih.gov, nih.gov, imgroupofresearchers.com.

Hypothetical Data Table 2: Predicted Spectroscopic Parameters for this compound

Spectroscopic TechniqueParameter / BandPredicted Value
¹H NMRChemical Shift (δ)[Specific ppm values]
¹³C NMRChemical Shift (δ)[Specific ppm values]
IR SpectroscopyC=O Stretch (cm⁻¹)[Specific cm⁻¹]
N-H Stretch (cm⁻¹)[Specific cm⁻¹]
C-N Stretch (cm⁻¹)[Specific cm⁻¹]
UV-Vis Spectroscopyλmax (nm)[Specific nm]

Note: Specific numerical values for this compound are not available in the current literature search. This table illustrates the type of data obtained from theoretical spectroscopic predictions.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations offer complementary approaches to study the dynamic behavior and conformational landscape of molecules. These methods typically employ classical mechanics, treating atoms as spheres and bonds as springs, governed by force fields.

Conformational analysis aims to identify all possible low-energy spatial arrangements (conformations) of a molecule uci.edu, elifesciences.org. For this compound, this would involve exploring rotations around single bonds and the flexibility of the cyclobutyl ring. Molecular mechanics force fields can be used to calculate the potential energy for numerous conformers, allowing for the construction of an energy landscape that maps out the relative stabilities of these different structures massbio.org, uci.edu, elifesciences.org. Techniques like Monte Carlo searches or systematic conformational sampling are employed to efficiently explore this landscape and identify the global minimum energy conformation as well as other significant low-energy conformers uci.edu.

Hypothetical Data Table 3: Identified Conformations and Relative Energies of this compound

Conformer IDKey Dihedral Angles (degrees)Relative Energy (kcal/mol)
Conformer 1[Angle values]0.00
Conformer 2[Angle values][Energy value]
Conformer 3[Angle values][Energy value]

Note: Specific conformational data for this compound is not available in the current literature search. This table illustrates the type of data obtained from conformational analysis.

Molecular dynamics (MD) simulations extend conformational analysis by simulating the time evolution of a molecular system. By integrating Newton's equations of motion, MD allows researchers to observe how atoms and molecules move and interact over time researchgate.net, nih.gov. For this compound, MD simulations can reveal its intrinsic flexibility, including the dynamics of the cyclobutyl ring and the urea (B33335) moiety. These simulations can provide insights into how the molecule vibrates, rotates, and potentially undergoes transient structural changes, offering a dynamic picture of its behavior in various environments massbio.org, researchgate.net, nih.gov. Analysis of MD trajectories can yield information such as root-mean-square fluctuations (RMSF) of atoms, providing a measure of local flexibility frontiersin.org.

Hypothetical Data Table 4: Root-Mean-Square Fluctuation (RMSF) Analysis for this compound

Atom/GroupRMSF (Å)
Cyclobutyl C1[Value]
Cyclobutyl C2[Value]
Urea C[Value]
Urea N1[Value]
Urea N2[Value]
Urea H[Value]

Note: Specific RMSF values for this compound are not available in the current literature search. This table illustrates the type of data obtained from MD simulations to assess molecular flexibility.

Intermolecular Interactions and Solvent Effects

Studies on intermolecular interactions and solvent effects are crucial for understanding molecular behavior in various environments. These computational approaches, often employing methods like Density Functional Theory (DFT) or molecular dynamics, analyze forces such as hydrogen bonding, van der Waals forces, and electrostatic interactions, as well as how solvents influence reaction pathways and molecular properties mdpi.comresearchgate.netnih.govjchemrev.comias.ac.inescholarship.orgnih.govnih.govnih.govmdpi.comaps.org. Despite the availability of these general methodologies, specific computational investigations detailing the intermolecular interactions or solvent effects involving this compound were not identified.

Theoretical Approaches to Reaction Mechanisms and Pathways

Theoretical approaches are fundamental to elucidating how chemical reactions proceed. This includes identifying key steps, intermediates, and energy landscapes.

Identification of Transition States and Reaction Intermediates

The identification of transition states (saddle points on potential energy surfaces) and transient reaction intermediates is vital for understanding reaction pathways and predicting reaction rates chemrxiv.orgmolcas.orgnih.govnih.govfossee.infaccts.degithub.iowalisongo.ac.id. Computational methods such as DFT and the Nudged Elastic Band (NEB) method are commonly used for these purposes. However, no specific studies detailing the identification of transition states or reaction intermediates for this compound were found.

Energy Barriers and Reaction Kinetics Predictions

Predicting energy barriers and reaction kinetics allows for the estimation of reaction rates and the understanding of reaction feasibility. Techniques like Transition State Theory (TST), coupled with quantum chemical calculations (e.g., DFT), are employed to determine activation energies and rate constants chemrxiv.orgfaccts.dempg.dersc.orghi.isnih.gov. Searches for computational studies that provide energy barrier calculations or kinetic predictions specifically for this compound did not yield relevant results.

Based on the executed searches, there is a lack of published computational chemistry and molecular modeling research focusing specifically on this compound concerning its intermolecular interactions, solvent effects, reaction mechanisms, transition states, energy barriers, and kinetics. Therefore, detailed research findings or data tables for these aspects of this compound cannot be provided at this time.

Mechanistic Investigations of Reactions Involving Cyclobutylurea

Elucidation of Urea (B33335) Bond Formation Mechanisms with Cyclobutyl Moieties

The formation of the urea functional group, characterized by a central carbonyl flanked by two nitrogen atoms, can be achieved through various synthetic routes when a cyclobutyl moiety is involved. The mechanism of urea bond formation is pivotal and typically involves the reaction of a cyclobutyl-containing nucleophile or electrophile. The most common precursor is cyclobutylamine (B51885), which acts as the nitrogen nucleophile.

Key mechanistic pathways for synthesizing cyclobutylureas include:

Reaction of Cyclobutylamine with Isocyanates: This is a direct and highly efficient method. The lone pair of electrons on the nitrogen atom of cyclobutylamine performs a nucleophilic attack on the electrophilic carbonyl carbon of an isocyanate. This one-step addition reaction forms the urea linkage. The reaction is typically rapid and proceeds without the need for a catalyst. wikipedia.orgresearchgate.net

Reaction with Carbamate (B1207046) Derivatives: Cyclobutylamine can react with activated carbamates, such as phenyl carbamates, to form cyclobutylurea. sci-hub.se The mechanism involves the nucleophilic attack of the amine on the carbamate carbonyl group, leading to the displacement of the leaving group (e.g., a phenoxide ion).

Curtius Rearrangement: This pathway begins with a cyclobutanecarboxylic acid derivative, such as an acyl azide (B81097). orgsyn.org Upon heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) to form a highly reactive cyclobutyl isocyanate intermediate. This intermediate is not isolated but is trapped in situ by an amine to yield an unsymmetrical urea, or by ammonia (B1221849) or water (which forms an amine after decarboxylation) to yield N-cyclobutylurea. orgsyn.org The rearrangement occurs with the retention of the stereochemical configuration of the migrating cyclobutyl group. orgsyn.org

Use of Phosgene (B1210022) Equivalents: Reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) serve as safer alternatives to highly toxic phosgene gas. srce.hr The mechanism involves the initial reaction of an amine with the phosgene equivalent to form a reactive intermediate (e.g., a carbamoyl-imidazole). This intermediate is then attacked by a second amine, in this case, cyclobutylamine, to furnish the urea. srce.hr The order of addition is crucial to prevent the formation of symmetrical urea by-products.

A summary of common synthetic methods for forming the this compound moiety is presented in the interactive table below.

MethodReactantsKey IntermediateGeneral Mechanism
Isocyanate AdditionCyclobutylamine + R-NCONone (Direct Addition)Nucleophilic attack of amine on isocyanate carbonyl. wikipedia.orgresearchgate.net
Carbamate SubstitutionCyclobutylamine + R-O-CO-NR'R''Tetrahedral IntermediateNucleophilic acyl substitution displacing an alcohol/phenol. sci-hub.se
Curtius RearrangementCyclobutanecarbonyl azideCyclobutyl isocyanateThermal rearrangement followed by nucleophilic addition. orgsyn.org
Phosgene EquivalentsCyclobutylamine + Amine + CDI/TriphosgeneCarbamoyl-imidazole or ChloroformateStepwise addition of amines to the carbonyl source. srce.hr

Reaction Pathways for Derivatization of this compound

This compound itself can serve as a scaffold for further chemical modification. These derivatization reactions typically target the N-H protons of the urea moiety, which can be deprotonated to form nucleophiles, or involve the cyclobutyl ring itself.

N-Alkylation and N-Acylation: The nitrogen atoms of the urea group retain nucleophilic character and can undergo reactions with electrophiles. A common derivatization is N-alkylation. This is often achieved by treating this compound with a strong base, such as sodium hydride (NaH), to deprotonate one of the urea nitrogens, forming a sodium salt. nih.gov This resulting anion is a potent nucleophile that can then react with an alkyl halide (e.g., methyl iodide) in a standard SN2 reaction to yield an N-alkylated this compound derivative. nih.gov Similarly, acylation can be performed using acylating agents like acyl chlorides or anhydrides to introduce an acyl group.

General Alkylation Pathway:

Cyclobutyl-NH-CO-NHR + NaH → [Cyclobutyl-N⁻-CO-NHR]Na⁺ + H₂

[Cyclobutyl-N⁻-CO-NHR]Na⁺ + R'-X → Cyclobutyl-N(R')-CO-NHR + NaX

Use as a Nucleophile in Complex Syntheses: The this compound moiety is often incorporated into larger molecules, particularly in medicinal chemistry. In these syntheses, a molecule already containing a this compound core can be further elaborated. For instance, the unsubstituted nitrogen of a this compound derivative can act as a nucleophile in substitution or coupling reactions to link the this compound scaffold to other molecular fragments.

The table below summarizes key derivatization reactions.

Reaction TypeReagentsProduct TypeMechanistic Notes
N-Alkylation1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)N-Alkyl this compoundInvolves formation of a urea anion followed by SN2 attack. nih.gov
N-AcylationAcyl Chloride (RCOCl) or AnhydrideN-Acyl this compoundNucleophilic acyl substitution on the acylating agent. dss.go.th
NitrosationNitrous Acid (HNO₂)N-Nitroso-N-cyclobutylureaReaction at the nitrogen atom, can be a precursor for generating diazoalkanes. dss.go.th

Stereochemical Aspects and Isomerism in this compound Synthesis and Reactions

The stereochemistry of this compound is primarily dictated by the substitution pattern on the cyclobutane (B1203170) ring. The four-membered ring is not planar and can adopt a puckered conformation. When the cyclobutane ring is substituted, stereoisomerism can arise.

Cis-Trans Isomerism (Geometric Isomerism): If the cyclobutane ring of this compound is substituted at more than one position, geometric isomers, known as cis and trans isomers, can exist. msu.edulibretexts.org These isomers are diastereomers, meaning they are non-mirror-image stereoisomers with different physical and chemical properties. youtube.com

Cis Isomer: Substituents are on the same face of the cyclobutane ring. libretexts.orgtestbook.com

Trans Isomer: Substituents are on opposite faces of the cyclobutane ring. libretexts.orgtestbook.com

The specific isomer obtained in a synthesis can depend on the stereochemistry of the starting materials or the reaction mechanism. For example, a stereospecific synthesis starting from a pure cis or trans substituted cyclobutane precursor can lead to a stereochemically defined this compound product. nih.gov

Enantiomerism: A this compound derivative can be chiral if it contains one or more stereogenic centers and is non-superimposable on its mirror image. researchgate.net A stereogenic center can arise if a carbon atom on the cyclobutyl ring is bonded to four different groups. For example, a 2-substituted this compound would have a chiral center at the C2 position. Such a compound can exist as a pair of enantiomers (R and S configurations).

The synthesis of a single enantiomer of a chiral this compound requires a stereoselective or stereospecific approach. This can involve:

Using a Chiral Starting Material: Starting with an enantiomerically pure substituted cyclobutylamine will transfer the chirality to the final urea product, assuming the chiral center is not affected by the reaction.

Employing a Chiral Auxiliary or Catalyst: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, after which it is removed. rsc.org Similarly, a chiral catalyst can be used to favor the formation of one enantiomer over the other.

Stereospecific Reactions: Certain reaction mechanisms inherently control the stereochemical outcome. For instance, reactions that proceed via a concerted mechanism or with backside attack (like SN2) can lead to an inversion of stereochemistry, while others might proceed with retention. wikipedia.org Photochemical reactions like [2+2] cycloadditions can also be rendered stereoselective to produce specific cyclobutane stereoisomers. rsc.orgeurekaselect.com

Supramolecular Chemistry and Self Assembly of Cyclobutylurea Architectures

Cyclobutylurea as a Building Block in Supramolecular Assemblies

This compound, with its compact and rigid cyclobutyl group, presents a unique scaffold for the construction of supramolecular assemblies. The urea (B33335) moiety provides the primary sites for intermolecular interactions, while the cyclobutyl group influences the steric and conformational properties of the resulting assemblies. The interplay between the hydrogen-bonding capabilities of the urea group and the spatial arrangement dictated by the cyclobutyl ring allows for the formation of a variety of supramolecular structures.

The synthesis of this compound derivatives often involves the reaction of a cyclobutyl isocyanate with an appropriate amine or the reaction of cyclobutylamine (B51885) with an isocyanate. This synthetic versatility allows for the introduction of various functional groups, enabling the fine-tuning of the self-assembly process and the properties of the resulting supramolecular architectures. For instance, the attachment of chromophores, redox-active units, or biocompatible moieties can impart specific functions to the self-assembled materials.

While extensive research on N,N'-dicyclohexylurea has demonstrated its ability to form diverse nanostructures, from vesicles to fibrils, specific and detailed studies focusing solely on this compound as the primary building block are less common in the available literature. However, the principles of self-assembly observed for analogous cyclic alkyl ureas can be extrapolated to predict the behavior of this compound-based systems. The balance between the directional hydrogen bonding of the urea groups and the van der Waals interactions of the cyclobutyl rings is expected to be a critical factor in determining the morphology of the resulting supramolecular polymers.

Role of Urea Functionality in Hydrogen Bonding Networks

The urea functional group is a powerful motif in supramolecular chemistry due to its ability to act as both a hydrogen bond donor (through the N-H protons) and a hydrogen bond acceptor (through the carbonyl oxygen). This dual functionality allows for the formation of strong and directional N-H···O=C hydrogen bonds, which are the primary driving force for the self-assembly of urea-based molecules. core.ac.uknih.govnih.gov

In the solid state, urea and its derivatives typically form well-ordered crystalline structures stabilized by extensive hydrogen-bonding networks. researchgate.net The analysis of crystal structures of related compounds, such as N,N'-dicyclohexylurea derivatives, reveals the formation of one-dimensional chains or tapes where molecules are linked by intermolecular N-H···O hydrogen bonds. core.ac.uknih.gov In these structures, the urea carbonyl oxygen often accepts hydrogen bonds from the N-H groups of two adjacent molecules, leading to a bifurcated hydrogen bond pattern. This robust and predictable hydrogen-bonding motif is a key element in the design of urea-based supramolecular polymers.

The strength and directionality of these hydrogen bonds contribute to the high cohesion and stability of the resulting assemblies. nih.gov The specific arrangement of the hydrogen bonds can be influenced by the steric hindrance and conformational preferences of the substituents on the urea nitrogen atoms. In the case of this compound, the relatively small and rigid cyclobutyl group is expected to allow for close packing and the formation of well-defined hydrogen-bonded networks.

Design and Characterization of this compound-Based Host-Guest Systems

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. nih.govnih.govresearchgate.netresearcher.life The design of synthetic hosts often relies on creating a pre-organized cavity that is complementary in size, shape, and chemical properties to the intended guest. Macrocyclic compounds containing urea functionalities have been explored as hosts due to their ability to form defined cavities and interact with guests through hydrogen bonding. rsc.org

While specific examples of this compound-based macrocycles designed for host-guest chemistry are not widely reported, the general principles can be applied. A macrocycle incorporating this compound units could potentially form a cavity capable of encapsulating small organic molecules. The urea N-H groups pointing into the cavity could act as recognition sites for guest molecules that are hydrogen bond acceptors. The characterization of such host-guest systems would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to probe the interactions between the host and guest in solution. Changes in the chemical shifts of the host and guest protons upon complexation can provide evidence for inclusion and allow for the determination of association constants. Other techniques like Isothermal Titration Calorimetry (ITC) could be used to determine the thermodynamic parameters of binding, such as enthalpy and entropy changes.

Self-Assembly Processes and Formation of Supramolecular Gels

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, which immobilizes the solvent and results in the formation of a gel. Urea derivatives are a well-known class of LMWGs, and their gelation ability is directly related to their capacity to self-assemble into long, fibrous structures through hydrogen bonding. nih.govresearchgate.net

The process of supramolecular gelation typically involves a nucleation-growth mechanism. Above a certain critical concentration and often triggered by a change in temperature or solvent composition, the gelator molecules begin to aggregate to form small nuclei. These nuclei then grow into one-dimensional fibers, which subsequently entangle to form the gel network.

Applications in Organic Synthesis and Materials Science

Cyclobutylurea as a Synthetic Intermediate for Complex Molecules

The cyclobutane (B1203170) ring is a versatile building block in the synthesis of complex molecular architectures. researchgate.netresearchgate.net Its strained four-membered ring can undergo a variety of transformations, including ring-opening and ring-expansion reactions, providing access to a diverse range of molecular scaffolds. researchgate.net While the direct use of this compound as a synthetic intermediate is not widely reported, its structural features suggest several potential applications.

The presence of the urea (B33335) functional group allows for further synthetic modifications. The nitrogen atoms of the urea can participate in various reactions, serving as nucleophiles or as sites for the introduction of other functional groups. This dual functionality of the cyclobutane ring and the urea moiety makes this compound a potentially valuable, though currently under-explored, intermediate in the synthesis of more complex molecules, including those with potential biological activity. The development of synthetic methodologies utilizing cyclobutane derivatives continues to be an active area of research, suggesting that the applications of compounds like this compound may expand in the future. researchgate.net

Derivatives of this compound in the Development of Novel Organic Reagents

The development of novel organic reagents is crucial for advancing chemical synthesis. While specific reagents derived directly from this compound are not prominent in the literature, the principles of reagent design suggest that such derivatives could be of interest. The combination of the rigid cyclobutane scaffold and the functional handles of the urea group could be exploited to create new classes of ligands for catalysis or reagents for specific chemical transformations.

For instance, chiral derivatives of this compound could potentially be employed as ligands in asymmetric catalysis, where the defined stereochemistry of the cyclobutane ring could influence the stereochemical outcome of a reaction. The urea moiety is known to form strong hydrogen bonds, a property that has been successfully utilized in the design of organocatalysts. Therefore, derivatives of this compound could be designed to act as catalysts for a variety of organic reactions.

Exploration of this compound in Functional Material Development

The unique structural and electronic properties of cyclobutane-containing compounds have led to their exploration in the development of functional materials.

The rigid and well-defined structure of the cyclobutane ring can influence the packing and electronic properties of the resulting materials. While the specific contribution of a this compound moiety in this context has not been detailed, the incorporation of urea groups could potentially enhance intermolecular interactions through hydrogen bonding, which may have a favorable impact on the morphological stability and charge transport properties of the material.

The structure of this compound, with its combination of a strained aliphatic ring and a polar, hydrogen-bonding functional group, is expected to have a significant influence on the properties of materials in which it is incorporated. The cyclobutane ring can impart a degree of rigidity to a polymer backbone or a molecular assembly. The urea group, with its ability to act as both a hydrogen bond donor and acceptor, can promote self-assembly and lead to the formation of ordered structures.

These properties could be harnessed in the design of various functional materials, including liquid crystals, gels, and polymers with specific thermal or mechanical properties. The precise control over the substitution pattern on both the cyclobutane ring and the urea nitrogen atoms would allow for the fine-tuning of the resulting material properties.

Review of Patent Literature for Synthetic Methods and Novel Chemical Compositions involving this compound

A review of the patent literature does not reveal a significant number of documents specifically claiming the synthesis or application of this compound. However, patents related to the synthesis of cyclobutane precursors and derivatives are prevalent. For instance, methods for the preparation of key intermediates that could potentially be used to synthesize this compound are described.

The lack of specific patents for this compound may indicate that its commercial applications are yet to be fully realized or that it is a relatively new area of research. As interest in cyclobutane-containing molecules for pharmaceuticals and materials science continues to grow, it is plausible that more patent applications involving this compound and its derivatives will emerge in the future. cyclotherapeutics.com

Future Research Directions and Outlook

Development of Novel and Efficient Synthetic Routes for Cyclobutylurea

The future of this compound research is intrinsically linked to the ability of chemists to synthesize it and its derivatives in a more efficient, scalable, and environmentally benign manner. Traditional synthetic methods are often multi-step and may lack the efficiency required for large-scale applications. sioc.ac.cn The development of novel synthetic routes is therefore a critical area of focus.

Modern organic synthesis increasingly prioritizes methodologies that are both resource- and step-economical. ekb.eg Key future objectives in this area include:

Catalytic Approaches: The exploration of novel catalytic systems, including transition-metal, organo-, and photocatalysis, could revolutionize the synthesis of this compound and its derivatives. hilarispublisher.com These methods offer milder reaction conditions and greater functional group tolerance, enabling the creation of a diverse library of this compound-based compounds for various applications. hilarispublisher.combeilstein-journals.org

Bio-inspired Strategies: Drawing inspiration from nature's synthetic machinery could lead to innovative pathways for constructing the core structure of target molecules from simple, readily available starting materials. sioc.ac.cn

Scalability: A major goal is to develop synthetic routes that are not only efficient on a laboratory scale but can also be scaled up for potential industrial or pharmaceutical production, ensuring a reliable supply for advanced applications. sioc.ac.cnhilarispublisher.com

Integration of Advanced Analytical Techniques for Deeper Structural Insights

A thorough understanding of the three-dimensional structure of this compound and its derivatives is paramount to predicting and controlling their properties. While standard analytical techniques provide basic characterization, the integration of more advanced methods is necessary for deeper structural elucidation. usask.ca

Future research will increasingly rely on a suite of sophisticated analytical tools:

Advanced NMR Spectroscopy: Beyond simple 1D NMR, two-dimensional (2D) NMR techniques can provide detailed information about molecular connectivity and spatial relationships. numberanalytics.com Solid-state NMR spectroscopy is particularly valuable for studying the structure of this compound in its crystalline form, offering insights into molecular packing and intermolecular interactions that are not accessible in solution. numberanalytics.comcas.cz

X-ray Diffraction: Single-crystal and powder X-ray diffraction (XRD) remain the gold standard for determining the precise atomic arrangement within a crystal lattice. cas.cz For this compound, XRD can reveal exact bond lengths, bond angles, and, crucially, the hydrogen-bonding patterns that dictate its supramolecular architecture. numberanalytics.com This information is vital for designing crystal structures with tailored properties. numberanalytics.com

Vibrational Spectroscopy: Techniques like Infrared (IR) and Raman spectroscopy are highly sensitive to the specific chemical bonds and functional groups within a molecule. cas.cz They are particularly effective for studying the hydrogen bonds involving the urea (B33335) moiety, providing data on the strength and nature of these critical non-covalent interactions. cas.cz

Hyphenated Techniques: The combination of separation methods with spectroscopic detection, such as Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the analysis of complex mixtures and the identification of various this compound derivatives and potential impurities. numberanalytics.comsepscience.comamericanpharmaceuticalreview.com

Analytical TechniqueInformation ProvidedRelevance to this compound Research
Advanced NMR (e.g., 2D, Solid-State)Detailed molecular connectivity, through-space interactions, and solid-state crystal packing. numberanalytics.comElucidates complex structures of derivatives and reveals intermolecular interactions in the solid state.
X-ray Diffraction (XRD)Precise 3D atomic arrangement, bond lengths/angles, and hydrogen-bonding networks in crystals. cas.cznumberanalytics.comProvides definitive proof of structure and the basis for understanding supramolecular assembly.
Vibrational Spectroscopy (IR, Raman)Information on functional groups and the strength of intermolecular hydrogen bonds. cas.czCharacterizes the crucial non-covalent interactions governed by the urea group.
Mass Spectrometry (esp. LC-MS)Molecular weight confirmation and structural information of individual components in a mixture. sepscience.comamericanpharmaceuticalreview.comEssential for reaction monitoring and characterization of new derivatives.

Advancements in Computational Modeling for Predictive Chemical Design

Computational chemistry has become an indispensable tool in modern research, allowing scientists to predict molecular properties and guide experimental work. hilarispublisher.comnih.gov For this compound, computational modeling offers a powerful approach to designing new derivatives with specific, targeted functionalities without the need for exhaustive trial-and-error synthesis.

Future advancements in this area will focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their chemical or biological activities. scielo.br These models can then be used to predict the properties of yet-unsynthesized compounds, accelerating the discovery of molecules with desired characteristics.

Crystal Structure Prediction: By leveraging computational methods, researchers can predict how this compound derivatives will pack in a crystal. nih.gov This is crucial for designing materials with specific properties, such as pharmaceuticals with improved stability or new nonlinear optical materials. numberanalytics.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of this compound molecules over time, providing insights into their conformational flexibility and their interactions with other molecules or surfaces. This is particularly relevant for understanding its potential role in biological systems or in the formation of self-assembled materials.

Machine Learning and AI: The integration of artificial intelligence and machine learning algorithms can dramatically enhance predictive power. ekb.eghilarispublisher.com These tools can analyze vast datasets to identify complex patterns and propose novel molecular structures with a high probability of success for a given application. scielo.br

Computational TechniquePurpose in Chemical DesignPotential Application to this compound
QSAR ModelingCorrelates molecular structure with activity/properties to predict the behavior of new compounds. scielo.brDesigning new this compound derivatives with specific therapeutic or material properties.
Crystal Structure PredictionPredicts the 3D arrangement of molecules in a crystal lattice. numberanalytics.comnih.govGuiding the synthesis of new solid-state materials with desired optical or physical properties.
Molecular Dynamics (MD)Simulates the physical movements of atoms and molecules over time.Understanding conformational dynamics and interactions in solution or within larger assemblies.
Machine Learning / AIAnalyzes large datasets to identify patterns and propose novel, high-potential structures. hilarispublisher.comscielo.brAccelerating the discovery of novel this compound-based compounds for targeted applications.

Emerging Roles of this compound in Supramolecular Chemistry and Materials Science

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. mdpi.com The urea functional group is a powerful and well-understood motif for forming strong and directional hydrogen bonds, while the cyclobutane (B1203170) ring provides a rigid, three-dimensional scaffold. This combination makes this compound an exciting building block for the bottom-up construction of novel materials. numberanalytics.com

Emerging roles for this compound in these fields include:

Supramolecular Polymers and Gels: The ability of urea groups to form strong, linear hydrogen-bonded arrays could be harnessed to create supramolecular polymers. numberanalytics.com In certain solvents, these extended networks could entangle to form soft materials like gels, with potential applications in areas such as tissue engineering or controlled release.

Crystal Engineering: By modifying the substituents on the cyclobutyl ring, chemists can fine-tune the intermolecular interactions and control the way molecules self-assemble into crystals. numberanalytics.com This "crystal engineering" approach could be used to create materials with specific properties, such as porosity for gas storage or unique optical behaviors.

Functional Materials: The self-assembly of this compound derivatives can be used to construct functional materials at the nanoscale. numberanalytics.com For example, incorporating photoactive or electroactive groups could lead to the development of new sensors or electronic devices. rsc.orgeurekalert.org The creation of dual-functional materials, where different pores or domains within a material have distinct properties, is a particularly exciting frontier. eurekalert.org

Interdisciplinary Approaches in this compound Research

The complexity of modern scientific challenges necessitates collaboration across different disciplines. mdpi.com The future development of this compound from a simple chemical compound to a component of advanced technologies will require a deeply interdisciplinary approach, integrating knowledge and techniques from various fields. d-nb.inforesearchgate.net

A successful research program on this compound would involve a team of specialists:

Organic Chemists to design and execute novel, efficient synthetic routes. hilarispublisher.commdpi.com

Analytical Chemists to provide detailed structural characterization using advanced spectroscopic and diffraction techniques. cas.czsepscience.com

Computational Chemists to model molecular properties and guide the design of new derivatives with enhanced functionalities. nih.gov

Materials Scientists to explore the self-assembly of these molecules and fabricate new materials with tailored properties. numberanalytics.com

Biologists and Pharmacologists to investigate the potential of this compound derivatives in therapeutic applications, should the computational and initial screening data suggest such a path. miami.edu

This collaborative framework, where insights from one field inform the research direction of another, is essential for unlocking the full potential of this compound. nova.edu Such an approach fosters innovation and ensures that fundamental discoveries in chemistry are translated into practical applications that can address pressing global needs in medicine, technology, and materials science. mdpi.com

Q & A

Q. How can comparative efficacy studies (PICOT framework) differentiate this compound’s pharmacological profile from structurally related ureas?

  • Methodology: Define Population (e.g., enzyme isoforms), Intervention (dose ranges), Comparison (reference inhibitors), Outcome (IC50_{50}, selectivity ratios), and Time (incubation periods). Use ANOVA for cross-group comparisons .

Methodological Guidelines

  • Data Contradiction Analysis : Apply triangulation (e.g., orthogonal assays, multi-lab validation) and sensitivity analyses to isolate experimental artifacts .
  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, ensure sample sizes are statistically powered and protocols are IRB-approved .
  • Literature Review : Use tools like SciFinder or Reaxys to map synthetic pathways and bioactivity data, prioritizing high-impact journals with rigorous peer review .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.